

Application Notes and Protocols for ABBV-744 Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-744 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3][4] Unlike pan-BET inhibitors that bind to both bromodomains (BD1 and BD2), ABBV-744's selectivity for BD2 offers a potentially improved therapeutic window with reduced toxicities.[5][6] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of ABBV-744 in cancer cell lines.

ABBV-744 has demonstrated anti-proliferative activity in various cancer models, including acute myeloid leukemia (AML) and prostate cancer.[5] Its mechanism involves the disruption of chromatin remodeling and gene expression, leading to cell cycle arrest, apoptosis, and autophagy.[1][6][7] Notably, ABBV-744 has been shown to modulate key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[7]

Data Presentation

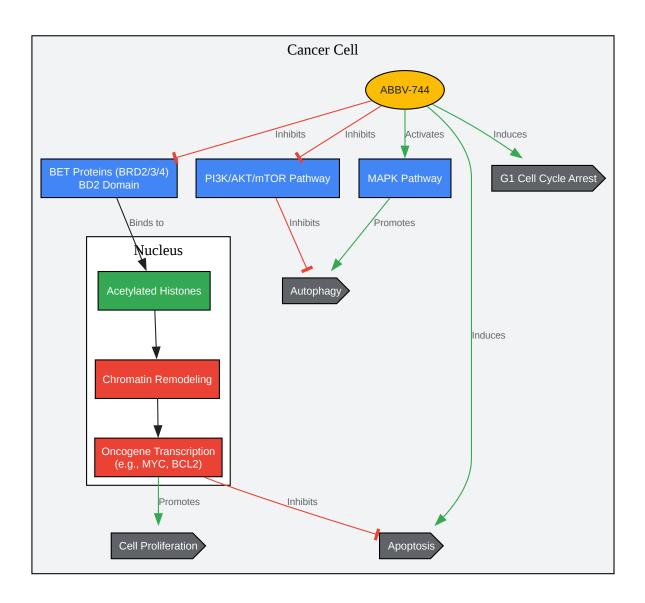
Table 1: In Vitro Inhibitory Activity of ABBV-744



Target	Assay Type	IC50 / Ki Value	Cell Line / Condition	Reference
BRD2 (BD2)	TR-FRET	Ki = 4.6 nM	Cell-free	[8]
BRD3 (BD2)	TR-FRET	Ki = 4.9 nM	Cell-free	[8]
BRD4 (BD2)	TR-FRET	Ki = 1.6 nM	Cell-free	[8]
BRDT (BD2)	TR-FRET	Ki = 1 nM	Cell-free	[8]
BRD2 (BD1)	TR-FRET	Ki = 1,162 nM	Cell-free	[8]
BRD3 (BD1)	TR-FRET	Ki = 3,140 nM	Cell-free	[8]
BRD4 (BD1)	TR-FRET	Ki = 521 nM	Cell-free	[8]
BRDT (BD1)	TR-FRET	Ki = 917 nM	Cell-free	[8]
Cell Proliferation	CellTiterGlo	IC50 = 40 nM	MV4-11 (AML)	[7]
Cell Proliferation	CCK8	Time-dependent	AGS and HGC- 27 (Gastric Cancer)	[1]
Cell Proliferation	Proliferation Assay	IC50 < 100 nM in 19/27 AML cell lines	Various AML cell lines	[9]
Cell Proliferation	Proliferation Assay	Potent activity	AR-positive prostate cancer cells	[8]

Signaling Pathway Diagram





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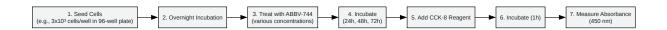
Caption: ABBV-744 mechanism of action and affected signaling pathways.

Experimental Protocols Cell Proliferation Assay (CCK8 Assay)



This protocol is adapted from a study on gastric cancer cell lines.[1]

Workflow Diagram:



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Caption: Workflow for the CCK8 cell proliferation assay.

Materials:

- Cancer cell lines (e.g., AGS, HGC-27)[1]
- Culture medium (e.g., RPMI-1640 with 10% FBS)[9]
- · 96-well plates
- ABBV-744 (stock solution in DMSO)
- Cell Counting Kit-8 (CCK8)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 3 x 10^3 cells per well in 100 μ L of culture medium. [1]
- Incubate the plate overnight to allow for cell attachment.
- Prepare serial dilutions of ABBV-744 in culture medium. Add the desired concentrations to the wells. Include a DMSO vehicle control.
- Incubate the cells for 24, 48, and 72 hours.[1]
- After the incubation period, add 10 μL of CCK8 reagent to each well.[1]



- Incubate the plate for 1 hour at 37°C.[1]
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry.[10][11]

Workflow Diagram:



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Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

- Cancer cell lines
- Culture medium
- ABBV-744
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

 Seed cells and treat with various concentrations of ABBV-744 (e.g., 0.5 μM, 2 μM, 5 μM) for a specified time (e.g., 48 hours).[1] Include a vehicle control.



- · Harvest both adherent and floating cells.
- Wash the cells twice with cold PBS and centrifuge.[11]
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
- To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of PI.[10]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
 - Healthy cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes cell cycle analysis using propidium iodide staining and flow cytometry. [13]

Workflow Diagram:



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Caption: Workflow for cell cycle analysis using PI staining.

Materials:

Cancer cell lines



- Culture medium
- ABBV-744
- PBS
- Cold 70% ethanol
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Treat cells with the desired concentrations of ABBV-744 for a specified time (e.g., 24 hours).
- Harvest the cells and wash with PBS.
- Fix the cells by adding them dropwise into cold 70% ethanol while vortexing.[13]
- Incubate on ice for at least 2 hours or at -20°C overnight.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining buffer containing RNase A and PI.[13]
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol provides a method to assess changes in protein expression and phosphorylation within the PI3K/AKT/mTOR pathway following ABBV-744 treatment.[2][14]



Workflow Diagram:



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Caption: General workflow for Western blot analysis.

Materials:

- Cancer cell lines (e.g., AGS, HGC-27)[1]
- ABBV-744
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer apparatus and buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, and a loading control like β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:



- Treat cells with various concentrations of ABBV-744 for the desired time (e.g., 24 hours).[1]
- Wash cells with ice-cold PBS and lyse them in lysis buffer.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the protein concentration of each sample.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to the loading control.

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